Cas no 91394-64-8 (3'-BROMO-BIPHENYL-4-YLAMINE)

3'-BROMO-BIPHENYL-4-YLAMINE 化学的及び物理的性質
名前と識別子
-
- 3'-BROMO-BIPHENYL-4-YLAMINE
- MFCD11574754
- 4-(3-bromophenyl)aniline
- F70514
- AKOS002678200
- 3'-Bromo[1,1'-biphenyl]-4-amine
- SCHEMBL4375786
- 91394-64-8
- CISCEQDFKRTNBB-UHFFFAOYSA-N
- 3'-BROMO-[1,1'-BIPHENYL]-4-AMINE
-
- MDL: MFCD11574754
- インチ: InChI=1S/C12H10BrN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2
- InChIKey: CISCEQDFKRTNBB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 246.99966Da
- どういたいしつりょう: 246.99966Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26Ų
3'-BROMO-BIPHENYL-4-YLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604743-500mg |
3'-Bromo[1,1'-biphenyl]-4-amine; . |
91394-64-8 | 500mg |
€579.90 | 2024-07-24 | ||
abcr | AB604743-250mg |
3'-Bromo[1,1'-biphenyl]-4-amine; . |
91394-64-8 | 250mg |
€422.00 | 2024-07-24 | ||
abcr | AB604743-1g |
3'-Bromo[1,1'-biphenyl]-4-amine; . |
91394-64-8 | 1g |
€790.30 | 2024-07-24 |
3'-BROMO-BIPHENYL-4-YLAMINE 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
5. Book reviews
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
10. Book reviews
3'-BROMO-BIPHENYL-4-YLAMINEに関する追加情報
Professional Introduction to 3'-BROMO-BIPHENYL-4-YLAMINE (CAS No. 91394-64-8)
3'-BROMO-BIPHENYL-4-YLAMINE, identified by its Chemical Abstracts Service (CAS) number 91394-64-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a brominated biphenylamine structure, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique chemical architecture makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The biphenyl core in 3'-BROMO-BIPHENYL-4-YLAMINE contributes to its stability and reactivity, enabling diverse functionalization strategies. The presence of a bromine atom at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. These reactions are widely employed in the development of small-molecule drugs, including kinase inhibitors and antiviral compounds.
In recent years, 3'-BROMO-BIPHENYL-4-YLAMINE has been explored in the context of drug discovery for its potential applications in oncology and infectious diseases. For instance, studies have demonstrated its role as a precursor in the synthesis of molecules targeting specific enzymes overexpressed in cancer cells. The bromine substituent facilitates further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability, which are critical for drug efficacy and safety.
Moreover, the biphenylamine moiety has been implicated in the development of antimicrobial agents. Research indicates that certain biphenyl derivatives exhibit potent activity against Gram-negative bacteria by interfering with bacterial cell wall synthesis. The structural motif of 3'-BROMO-BIPHENYL-4-YLAMINE aligns well with this pharmacophore, making it a promising candidate for further investigation into novel antibiotics.
The compound's relevance extends to agrochemical applications as well. In pest management, biphenyl-based compounds have shown efficacy as growth regulators or repellents. The bromine atom's electron-withdrawing effect can be leveraged to modulate the bioactivity of derivatives, enhancing their interaction with biological targets in pests while minimizing environmental impact.
From a synthetic chemistry perspective, 3'-BROMO-BIPHENYL-4-YLAMINE offers a robust platform for exploring novel reaction pathways. Its compatibility with palladium-catalyzed transformations allows for the introduction of diverse functional groups, enabling the creation of libraries of structurally diverse compounds for high-throughput screening. This approach is particularly valuable in academic and industrial settings where rapid identification of lead compounds is essential.
The compound's handling and storage require adherence to standard laboratory protocols to maintain its integrity. While it is not classified as a hazardous material under current regulations, proper ventilation and personal protective equipment (PPE) are recommended during manipulation to ensure safe handling. Its stability under inert conditions makes it suitable for long-term storage, provided that moisture and oxygen are minimized.
Recent advancements in computational chemistry have further enhanced the utility of 3'-BROMO-BIPHENYL-4-YLAMINE in drug design. Molecular modeling studies have revealed insights into its binding interactions with biological targets, aiding in the optimization of lead structures. These computational tools complement experimental approaches by predicting binding affinities and identifying potential modifications that could improve drug-like properties.
The future prospects of 3'-BROMO-BIPHENYL-4-YLAMINE are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Exploration into its role as a ligand for metal complexes has also emerged as an exciting avenue, potentially leading to novel catalytic systems or luminescent materials.
In conclusion, 3'-BROMO-BIPHENYL-4-YLAMINE (CAS No. 91394-64-8) is a multifaceted compound with significant potential across multiple domains of chemical research. Its structural features and reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As our understanding of biological systems evolves, compounds like this will continue to play a pivotal role in advancing therapeutic interventions and sustainable agricultural practices.
91394-64-8 (3'-BROMO-BIPHENYL-4-YLAMINE) 関連製品
- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 91328-72-2(3a(1H)-Pentalenemethanol, hexahydro-)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2172096-43-2(1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)
- 2138067-28-2(6-(3-amino-5-methylphenyl)pyridine-3-carbaldehyde)
- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)
